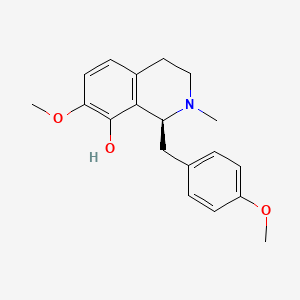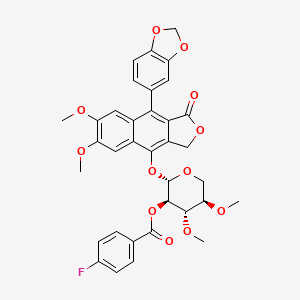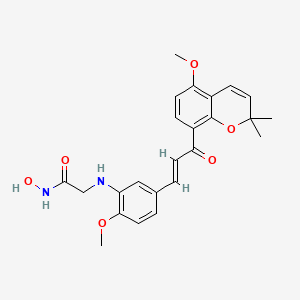
Tubulin/HDAC-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin/HDAC-IN-4 is a dual inhibitor that targets both tubulin and histone deacetylase enzymes. It is known for its ability to inhibit the polymerization of tubulin by targeting the colchicine binding site, and it also inhibits histone deacetylase enzymes, which play a crucial role in gene expression regulation. This compound has shown significant potential in inducing apoptosis, causing cell cycle arrest, and exhibiting anti-angiogenic and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/HDAC-IN-4 involves the pharmacophore fusion strategy, where a hydroxamic acid moiety is introduced at specific positions of a benzofuran skeleton. The synthetic route typically includes the following steps:
Formation of the Benzofuran Core: The benzofuran core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Hydroxamic Acid Moiety: The hydroxamic acid group is introduced through reactions involving hydroxylamine derivatives.
Final Assembly: The final compound is assembled by coupling the benzofuran core with the hydroxamic acid moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin/HDAC-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions can take place at the benzofuran core or the hydroxamic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the hydroxamic acid moiety, while reduction may produce reduced forms of the benzofuran core.
Wissenschaftliche Forschungsanwendungen
Tubulin/HDAC-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tubulin polymerization and histone deacetylase activity.
Biology: Employed in cellular studies to investigate its effects on cell cycle arrest, apoptosis, and reactive oxygen species levels.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its dual inhibitory activity and
Eigenschaften
Molekularformel |
C24H26N2O6 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
N-hydroxy-2-[2-methoxy-5-[(E)-3-(5-methoxy-2,2-dimethylchromen-8-yl)-3-oxoprop-1-enyl]anilino]acetamide |
InChI |
InChI=1S/C24H26N2O6/c1-24(2)12-11-17-20(30-3)10-7-16(23(17)32-24)19(27)8-5-15-6-9-21(31-4)18(13-15)25-14-22(28)26-29/h5-13,25,29H,14H2,1-4H3,(H,26,28)/b8-5+ |
InChI-Schlüssel |
VIQHVMPYCIWMGB-VMPITWQZSA-N |
Isomerische SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC(=C(C=C3)OC)NCC(=O)NO)OC)C |
Kanonische SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC(=C(C=C3)OC)NCC(=O)NO)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)
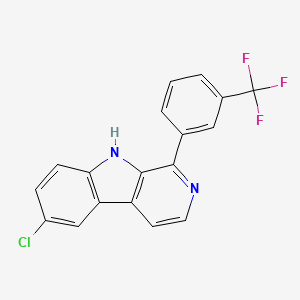
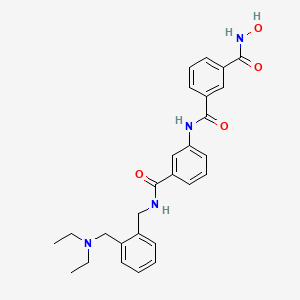
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
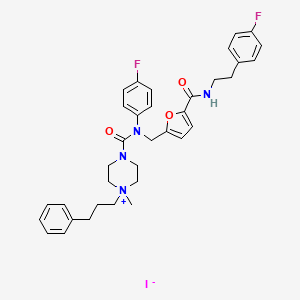
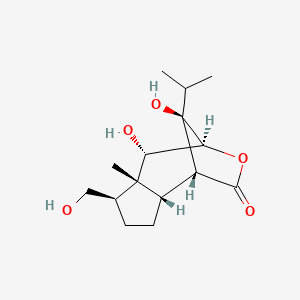
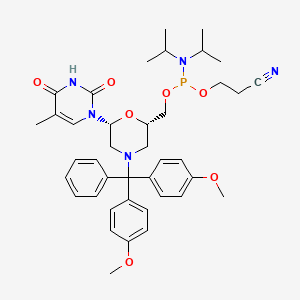
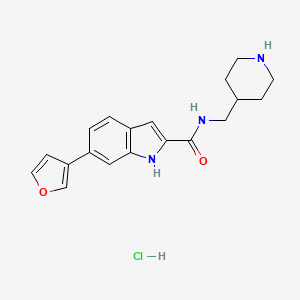
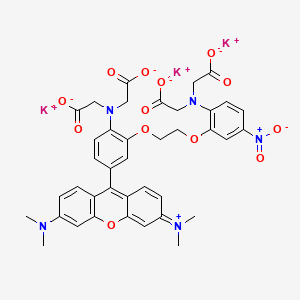
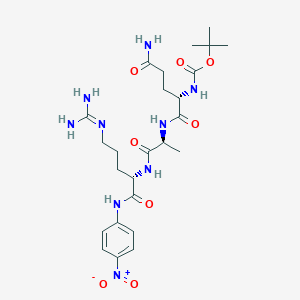
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
